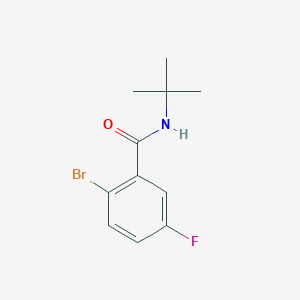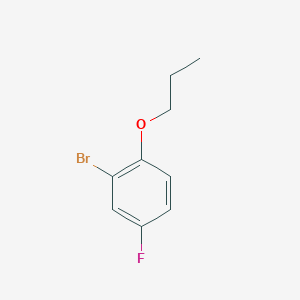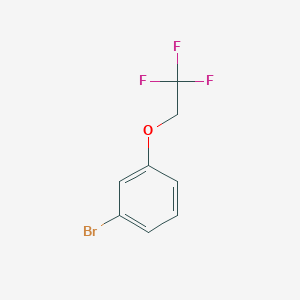
1-Bromo-3-(2,2,2-trifluoroéthoxy)benzène
Vue d'ensemble
Description
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene, also known as 1-bromo-3-(2,2,2-trifluoroethoxy)-benzene, is a halogenated aromatic compound that has a variety of applications in scientific research. It is a colorless liquid with a sweet, aromatic odor and is used in the synthesis of a wide range of compounds. It is also used as a reagent in the synthesis of polymers, pharmaceuticals, and other organic compounds.
Applications De Recherche Scientifique
Synthèse organique
1-Bromo-3-(2,2,2-trifluoroéthoxy)benzène: est un réactif précieux en synthèse organique. Il sert de précurseur pour la synthèse de divers composés organiques en raison de son atome de brome réactif, qui peut subir des réactions de couplage catalysées au palladium . Ce composé est également utilisé pour introduire le groupe trifluoroéthoxy dans d'autres molécules, ce qui peut modifier considérablement leurs propriétés chimiques et physiques .
Science des matériaux
En science des matériaux, ce composé trouve une application dans le développement de nouveaux matériaux. Ses dérivés sont utilisés dans la création de polymères, de cristaux liquides et de diodes électroluminescentes organiques (OLED). Le groupe trifluoroéthoxy peut conférer des propriétés souhaitables telles que la stabilité thermique et la résistance aux solvants .
Produits pharmaceutiques
This compound: est utilisé comme intermédiaire dans la synthèse pharmaceutique. Il est impliqué dans la production de divers médicaments, y compris ceux ayant des activités antivirales, anti-inflammatoires et anticancéreuses. L'introduction du groupe trifluoroéthoxy dans les molécules médicamenteuses peut améliorer leur stabilité métabolique et leur biodisponibilité .
Chimie analytique
En chimie analytique, ce composé peut être utilisé comme étalon ou matériau de référence en chromatographie et en spectrométrie de masse. Sa masse et son schéma de fragmentation uniques lui permettent de servir d'étalon interne pour calibrer les instruments et assurer la précision des méthodes analytiques .
Sciences de l'environnement
Les dérivés du composé sont explorés pour leur utilisation potentielle en sciences de l'environnement, en particulier dans la synthèse d'agrochimiques tels que les herbicides et les insecticides. Ces applications visent à améliorer l'efficacité et à réduire l'impact environnemental de ces produits chimiques .
Nanotechnologie
Dans le domaine de la nanotechnologie, This compound peut être utilisé pour modifier les propriétés de surface des nanoparticules. Le groupe trifluoroéthoxy peut être attaché à la surface des nanoparticules pour modifier leur hydrophobicité, ce qui est crucial pour les applications en administration de médicaments et en imagerie diagnostique .
Biochimie
Ce composé est également important dans la recherche en biochimie, où il peut être utilisé pour modifier les biomolécules ou créer des sondes pour étudier les systèmes biologiques. L'incorporation du groupe trifluoroéthoxy peut affecter l'interaction des biomolécules avec leur environnement, fournissant des informations sur leur fonction et leur comportement .
Génie chimique
En génie chimique, This compound est important pour le développement et l'optimisation des procédés. Son rôle d'intermédiaire dans la synthèse de divers produits chimiques signifie qu'il est au cœur de la conception de procédés chimiques efficaces et évolutifs .
Safety and Hazards
Mécanisme D'action
Action Environment
The action, efficacy, and stability of 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene can be influenced by various environmental factors . These may include temperature, pH, and the presence of other chemicals, which can affect the rate and outcomes of the reactions it participates in.
Propriétés
IUPAC Name |
1-bromo-3-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRXIXTWYWJIPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640912 | |
| Record name | 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
888327-41-1 | |
| Record name | 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Dimethylamino)methyl]-4-fluorobenzonitrile](/img/structure/B1290812.png)
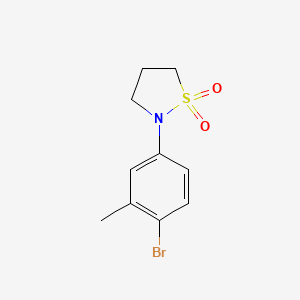
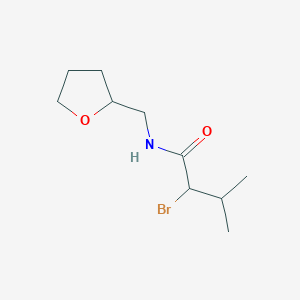

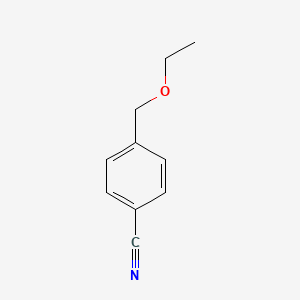
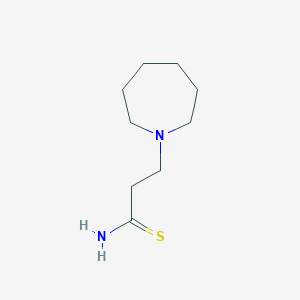
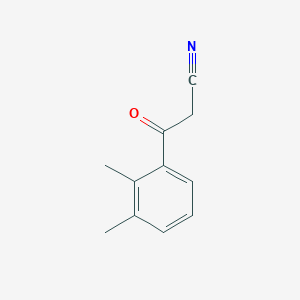

![3-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B1290834.png)

